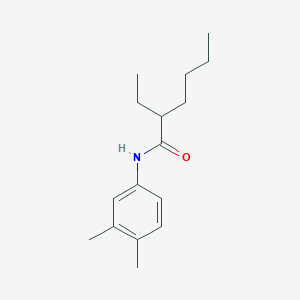

N-(3,4-dimethylphenyl)-2-ethylhexanamide

Descripción

N-(3,4-Dimethylphenyl)-2-ethylhexanamide is an amide derivative featuring a 3,4-dimethylphenyl group attached to a branched 2-ethylhexanamide chain. The compound’s structure combines aromatic and aliphatic moieties, with the dimethyl substituents on the phenyl ring influencing electronic and steric properties.

Propiedades

Fórmula molecular |

C16H25NO |

|---|---|

Peso molecular |

247.38 g/mol |

Nombre IUPAC |

N-(3,4-dimethylphenyl)-2-ethylhexanamide |

InChI |

InChI=1S/C16H25NO/c1-5-7-8-14(6-2)16(18)17-15-10-9-12(3)13(4)11-15/h9-11,14H,5-8H2,1-4H3,(H,17,18) |

Clave InChI |

OTDYHUFOLWOYRA-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC(=C(C=C1)C)C |

SMILES canónico |

CCCCC(CC)C(=O)NC1=CC(=C(C=C1)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly impact molecular interactions. Key comparisons include:

Key Findings :

- Electron-Donating vs. Withdrawing Groups : Methyl (electron-donating) and chloro (electron-withdrawing) substituents modulate the aromatic ring’s electronic density. For instance, propanil’s Cl groups enhance electrophilic reactivity, crucial for herbicidal action , while dimethyl groups in the target compound may improve membrane permeability due to increased lipophilicity.

- Substituent Position : 3,4-Dimethyl substitution (target compound) vs. 2,4-dimethyl (BTS 27271-HCl) alters steric hindrance. The 3,4 configuration may allow more efficient interaction with planar biological targets compared to ortho-substituted analogs .

Amide Chain Modifications

The alkyl chain in amides influences solubility, stability, and bioactivity:

Key Findings :

- Chain Length and Branching : The 2-ethylhexanamide chain in the target compound introduces branching, which may enhance metabolic stability compared to linear chains (e.g., propanil) .

- Functional Groups: Bulky groups (e.g., benzoisoquinolinyl in ) reduce solubility but may increase target specificity.

Analytical and Structural Validation Methods

Crystallographic tools like SHELX and ORTEP-3 are critical for resolving the three-dimensional structures of these compounds. For example, SHELXL’s refinement capabilities enable precise determination of substituent conformations and hydrogen-bonding interactions, which are vital for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.